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Compound of Interest

Compound Name: 1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No.: B014551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,2-Dimethoxy-
4,5-dinitrobenzene (CAS No: 3395-03-7), a yellow crystalline solid often utilized as a starting

material in the synthesis of various organic compounds.[1][2] The following sections present

available mass spectrometry and infrared spectroscopy data, along with standardized

experimental protocols for acquiring such spectra. While extensive searches were conducted,

experimental Nuclear Magnetic Resonance (NMR) data for this specific compound was not

readily available in the reviewed literature. Therefore, a predictive analysis of the expected

NMR signals is provided.

Spectroscopic Data
The quantitative spectroscopic data for 1,2-Dimethoxy-4,5-dinitrobenzene is summarized in

the tables below.

Mass Spectrometry Data
The mass spectrum of 1,2-Dimethoxy-4,5-dinitrobenzene is characterized by a distinct

molecular ion peak and several key fragments. The data presented here is compiled from the

NIST WebBook and PubChem databases.[1][3][4]
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m/z Relative Intensity Assignment

228 Major Peak [M]⁺ (Molecular Ion)

136 High [M - NO₂ - OCH₃]⁺

93 Moderate [C₆H₅O]⁺

50 Low C₄H₂⁺

30 Low NO⁺

Infrared (IR) Spectroscopy Data
The following table details the significant absorption bands observed in the FTIR spectrum of

1,2-Dimethoxy-4,5-dinitrobenzene, as analyzed from the spectrum available on the NIST

WebBook.[3] The assignments are based on characteristic vibrational frequencies for the

functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak Aromatic C-H Stretch

~2950 Weak
Aliphatic C-H Stretch

(Methoxy)

~1600 Medium Aromatic C=C Stretch

~1520 Strong Asymmetric NO₂ Stretch

~1340 Strong Symmetric NO₂ Stretch

~1270 Strong Aryl Ether C-O Stretch

~1020 Medium Aliphatic Ether C-O Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the latest literature review, specific experimental ¹H and ¹³C NMR data for 1,2-
Dimethoxy-4,5-dinitrobenzene has not been published. However, based on the molecular

structure, the following signals can be predicted:
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¹H NMR: Two types of proton signals are expected. A singlet for the two equivalent aromatic

protons and a singlet for the six equivalent protons of the two methoxy groups. The aromatic

protons would likely appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding

effect of the nitro groups. The methoxy protons would be expected in the upfield region (δ

3.5-4.0 ppm).

¹³C NMR: Four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

Two signals for the aromatic carbons (one for the carbons bearing the methoxy groups and

one for the carbons with the nitro groups), and one signal for the carbons of the methoxy

groups. The carbon atoms attached to the nitro groups would be the most deshielded.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid

aromatic nitro compound.

Sample Preparation:

Weigh approximately 10-20 mg of 1,2-Dimethoxy-4,5-dinitrobenzene.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Use the same sample and instrument setup.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or

more) to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
This section describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr)

pellet methods for obtaining an IR spectrum of a solid sample.

Attenuated Total Reflectance (ATR):

Ensure the ATR crystal is clean.

Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.
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Potassium Bromide (KBr) Pellet:

Grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) in an agate

mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Record the spectrum.

Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of an aromatic compound using Gas

Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

Prepare a dilute solution of 1,2-Dimethoxy-4,5-dinitrobenzene in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

GC-MS System and Conditions:

Gas Chromatograph: Use a capillary column suitable for the separation of aromatic

compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet,

typically in splitless mode for trace analysis or with an appropriate split ratio for more

concentrated samples.

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a

higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min) to ensure

separation of components.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Detector: An electron multiplier is typically used.

Data Analysis:

Identify the peak corresponding to 1,2-Dimethoxy-4,5-dinitrobenzene in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and the

fragmentation pattern.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a known compound like 1,2-Dimethoxy-4,5-dinitrobenzene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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